6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
CAS No.:
Cat. No.: VC17822201
Molecular Formula: C11H8FN3S
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FN3S |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
| Standard InChI | InChI=1S/C11H8FN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2 |
| Standard InChI Key | OOKRDRVCVTUZPT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)N |
Introduction
Structural and Physicochemical Properties
The molecular formula of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine is CHFNS, with a molecular weight of 233.27 g/mol . The imidazo[2,1-b] thiazole core consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a planar aromatic system. The 3-fluorophenyl substituent at position 6 introduces electronic effects that influence reactivity and biological interactions.
Key structural features:
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Planar aromatic system: Enhances π-π stacking interactions with biological targets.
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Fluorine atom: Increases lipophilicity and metabolic stability via electron-withdrawing effects.
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Amino group at position 5: Serves as a hydrogen bond donor, critical for target binding.
The compound’s solubility profile is typical of heterocyclic amines, with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of imidazo[2,1-b][1, thiazole derivatives typically involves cyclization reactions between 2-aminothiazoles and α-halocarbonyl compounds. For 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine, a plausible route involves:
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Formation of the thiazole ring: Reaction of 3-fluorophenylacetonitrile with elemental sulfur and ammonia yields 2-amino-4-(3-fluorophenyl)thiazole.
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Cyclization: Treatment with α-bromoketones under mild heating (60–80°C) in ethanol facilitates imidazo-thiazole ring formation .
Representative reaction:
Advanced Coupling Techniques
Recent methodologies employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to functionalize the amino group. For example, in related imidazo-thiadiazoles, EDCI-mediated amidation with sulfonyl piperazines achieved yields up to 84% .
Table 1: Synthetic Conditions for Imidazo-Thiazole Derivatives
| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt, Triethylamine | DMF | 25 | 84 | |
| α-Bromoketone, Ethanol | Ethanol | 70 | 68 |
Biological Activities
Antiproliferative Effects
While direct data on 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine are scarce, structurally related imidazo[2,1-b] thiadiazoles exhibit potent antitumor activity. For instance:
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Compound 9c: Inhibited pancreatic ductal adenocarcinoma (SUIT-2) with an IC of 5.11 µM .
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Compound 9l: Showed broad-spectrum activity against Capan-1 and Panc-1 cells (IC = 7.2–10.8 µM) .
The fluorine substituent likely enhances cell membrane permeability, while the amino group facilitates interactions with kinase domains .
Enzyme Inhibition
Imidazo-thiazole derivatives demonstrate selective inhibition of carbonic anhydrase (CA) isoforms:
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hCA II Inhibition: A related sulfonyl piperazine conjugate exhibited a K of 57.7 µM against hCA II, a cytosolic isoform involved in pH regulation .
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Selectivity: Fluorophenyl analogs show >100-fold selectivity for hCA II over hCA I, IX, and XII .
Table 2: Enzyme Inhibition Profiles of Related Compounds
Mechanistic Insights
Interaction with Kinases
The antiproliferative activity of imidazo-thiazoles is linked to focal adhesion kinase (FAK) inhibition. FAK phosphorylation, critical for cancer cell migration, is suppressed by these compounds at submicromolar concentrations . Molecular docking studies suggest the fluorophenyl group occupies hydrophobic pockets in the FAK ATP-binding site .
Comparative Analysis with Analogues
5.1 Role of Fluorine Substitution
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3-Fluorophenyl vs. 4-Fluorophenyl: The meta-fluorine position in 6-(3-Fluorophenyl)imidazo[2,1-b] thiazol-5-amine reduces steric hindrance compared to para-substituted analogs, enhancing target binding .
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Non-Fluorinated Analogs: Lack of fluorine decreases lipophilicity, reducing blood-brain barrier penetration .
5.2 Amino Group Modifications
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